Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a benzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzylsulfonyl chloride under basic conditions to form the benzylsulfonyl piperazine intermediate. This intermediate is then reacted with ethyl 4-chlorotetrahydro-1(2H)-pyridinecarboxylate under nucleophilic substitution conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.
Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ethyl ester group.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced piperazine derivatives, and various substituted esters.
Scientific Research Applications
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the central nervous system.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets in the central nervous system. It is believed to act as an agonist or antagonist at dopamine receptors, particularly the D2 and D3 subtypes. This interaction modulates the activity of these receptors, influencing neurotransmitter release and neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[4-(METHYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
- ETHYL 4-[4-(PHENYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
Uniqueness
ETHYL 4-[4-(BENZYLSULFONYL)PIPERAZINO]TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s binding affinity and selectivity for dopamine receptors, making it a valuable candidate for drug development .
Biological Activity
Ethyl 4-[4-(benzylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate is a compound of considerable interest due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C18H27N3O4S
- Molecular Weight : 373.48 g/mol
- CAS Number : Not available
The compound features a piperidine core substituted with a benzylsulfonyl group and an ethyl carboxylate moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly those in the central nervous system. The benzylsulfonyl group is hypothesized to enhance binding affinity to target receptors, potentially leading to modulation of dopaminergic and serotonergic pathways.
Antidepressant and Anxiolytic Effects
Studies have shown that piperazine derivatives exhibit antidepressant and anxiolytic activities. For instance, a related compound demonstrated significant binding affinity to serotonin receptors, which are crucial in mood regulation. This compound may share similar properties, making it a candidate for further exploration in treating mood disorders.
Antagonistic Properties
The compound has been investigated for its antagonistic effects on specific receptors. For example, it has been linked to P2Y12 receptor antagonism, which is relevant in cardiovascular therapies. This receptor plays a role in platelet aggregation; thus, antagonists can be beneficial in preventing thrombotic events.
Case Studies and Experimental Findings
Several studies have explored the biological activity of related compounds:
- Study on P2Y12 Receptor Antagonism :
- Dopamine Receptor Binding :
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of various piperazine derivatives compared to this compound:
Compound | Receptor Target | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | P2Y12 | TBD | Antagonist |
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | D4 | 0.057 | Agonist |
N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro... | P2Y12 | TBD | Antagonist |
Properties
Molecular Formula |
C19H29N3O4S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29N3O4S/c1-2-26-19(23)21-10-8-18(9-11-21)20-12-14-22(15-13-20)27(24,25)16-17-6-4-3-5-7-17/h3-7,18H,2,8-16H2,1H3 |
InChI Key |
IVRDAZLJPGZNBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.